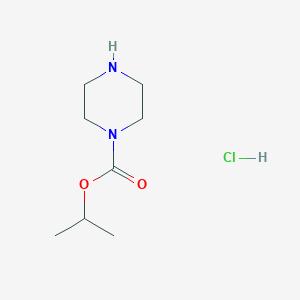

Isopropyl 1-piperazinecarboxylate hydrochloride

Description

Properties

IUPAC Name |

propan-2-yl piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-7(2)12-8(11)10-5-3-9-4-6-10;/h7,9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRVVAJYVGGJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification and Salt Formation

A representative method involves:

- Reacting piperazine with an isopropyl chloroformate derivative or an activated carboxylate intermediate in an organic solvent (e.g., ethyl acetate or 1,4-dioxane).

- Catalysis by bases or nucleophilic catalysts such as 1-methylpyrrolidine to facilitate the reaction.

- Refluxing the reaction mixture for extended periods (e.g., 6 to 24 hours) at elevated temperatures (up to 160 °C) under controlled pressure (e.g., 1 MPa) to ensure complete conversion.

- After completion, concentration of the reaction mixture and purification by column chromatography using solvent mixtures such as ethyl acetate-methanol or dichloromethane-methanol.

- Introduction of 36% hydrochloric acid to the purified product solution to precipitate the hydrochloride salt.

- Filtration and drying to obtain the final this compound with high yield and purity.

Example Data from Related Piperazinecarboxamide Hydrochloride Synthesis:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reaction with piperazine | Reflux in 1,4-dioxane, catalyst 1-methylpyrrolidine, 24 h, 160 °C, 1 MPa | 38-50 | Column chromatography needed |

| Hydrochloride salt formation | Addition of 36% HCl in ethyl acetate, stirring, filtration | 93-94 | High purity, melting point ~197 °C |

This method, while described for related piperazinecarboxamide hydrochlorides, is adaptable for the preparation of isopropyl esters with minor modifications.

Alternative Synthetic Routes and Considerations

Use of Boc-Protected Piperazine

- Starting from N-Boc-piperazine, nucleophilic substitution reactions can be performed with alkyl halides or activated esters.

- Subsequent acid-catalyzed deprotection with hydrochloric acid converts the intermediate to the hydrochloride salt.

- This method avoids some complex reduction steps and simplifies post-reaction workup by filtration instead of multiple extraction steps.

Solvent and Catalyst Selection

- Solvents such as acetonitrile, ethanol, isopropyl alcohol, acetone, 1,4-dioxane, ethyl acetate, and methylene chloride have been evaluated for similar piperazine derivative syntheses.

- 1,4-Dioxane and ethyl acetate are preferred for their ability to dissolve reactants and facilitate purification.

- Catalysts like 1-methylpyrrolidine improve reaction rates and yields.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Starting material | Piperazine or N-Boc-piperazine | Availability influences choice |

| Solvent | 1,4-Dioxane, ethyl acetate | Good solubility and handling |

| Catalyst | 1-Methylpyrrolidine or bases (e.g., K2CO3) | Enhances nucleophilicity |

| Temperature | 100–160 °C | Higher temp for complete reaction |

| Pressure | Atmospheric to 1 MPa | Autoclave sometimes used |

| Reaction time | 6–24 hours | Depends on scale and reagents |

| Purification | Column chromatography (ethyl acetate/methanol) | Essential for purity |

| Salt formation | Addition of 36% HCl | Precipitates hydrochloride salt |

| Yield | 38–94% (varies by method) | High yields achievable |

Research Findings and Optimization

- A scalable process emphasizes reflux in 1,4-dioxane with catalyst and subsequent acidification to obtain the hydrochloride salt with yields up to 94%.

- Avoidance of complicated reduction steps (e.g., sodium triacetoxyborohydride) reduces cost and simplifies purification.

- Use of Boc protection strategies allows for selective functionalization and cleaner product isolation.

- Reaction monitoring by LC-MS and NMR ensures completion and purity.

- Post-reaction workup involving filtration rather than extensive extraction reduces solvent use and environmental impact.

Chemical Reactions Analysis

Isopropyl 1-piperazinecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions are common for this compound. Reagents such as alkyl halides or acyl chlorides can be used to introduce various substituents onto the piperazine ring.

Scientific Research Applications

Chemical Synthesis and Reactions

Synthesis Methods

The synthesis of isopropyl 1-piperazinecarboxylate hydrochloride typically involves the reaction of piperazine with isopropyl chloroformate in the presence of a base like triethylamine. The reaction is conducted in organic solvents such as dichloromethane at low temperatures to minimize side reactions. The overall process can be summarized in the following steps:

- Formation of Isopropyl 1-Piperazinecarboxylate : Piperazine reacts with isopropyl chloroformate.

- Purification : The intermediate product is purified through recrystallization or chromatography.

- Hydrochloride Salt Formation : The purified compound is treated with hydrochloric acid to yield the hydrochloride salt.

Reactivity

this compound exhibits reactivity in various chemical reactions, including oxidation, reduction, nucleophilic substitution, and hydrolysis. These reactions enable its use as a versatile building block in organic synthesis.

Chemistry

In synthetic organic chemistry, this compound serves as an essential intermediate for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable for researchers developing new compounds.

Biology

This compound has been utilized in biological studies, particularly in the investigation of enzyme inhibitors and receptor ligands. For example, it can modify biological molecules to elucidate their functions and interactions within cellular environments.

Medicine

In pharmaceutical research, this compound is explored for its potential as a precursor in drug development. It has been associated with various therapeutic applications, including:

- Neurological Disorders : Research indicates its potential effectiveness in treating conditions such as ADHD, Alzheimer's disease, schizophrenia, and depression .

- Cancer Treatment : It has been investigated for its role as a histone deacetylase (HDAC) inhibitor, which could lead to safer anti-cancer drugs compared to non-selective HDAC inhibitors .

Case Study 1: HDAC Inhibition

A study focusing on the design of selective HDAC inhibitors utilized derivatives of piperazine, including this compound. The compounds demonstrated moderate cytotoxicity against cancer cells, indicating their potential as therapeutic agents .

Case Study 2: Neurological Applications

Research into piperazine derivatives has shown promising results in modulating H3 receptors associated with cognitive disorders. The application of this compound in this context suggests a pathway for developing new treatments for neurological diseases .

Industrial Applications

In industrial settings, this compound finds applications in producing specialty chemicals and materials. Its versatility allows it to be used as a precursor for various chemical syntheses that are crucial in manufacturing processes.

Summary Table of Applications

| Field | Application | Key Findings/Notes |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile intermediate for complex molecules |

| Biology | Enzyme inhibitors and receptor ligands | Modifies biological molecules to study function |

| Medicine | Drug development for neurological disorders and cancer | Potential HDAC inhibitor; effective against cognitive disorders |

| Industry | Production of specialty chemicals | Used as a precursor in various manufacturing processes |

Mechanism of Action

The mechanism of action of isopropyl 1-piperazinecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. For example, it may bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. Alternatively, it can interact with receptors on cell surfaces, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Below is a comparative analysis of Isopropyl 1-piperazinecarboxylate hydrochloride and structurally related compounds, focusing on molecular properties, applications, and safety profiles.

Table 1: Comparative Analysis of Piperazine Derivatives

Key Observations:

Substituent Effects on Functionality :

- Lipophilicity : Aromatic substituents (e.g., 4-chlorophenyl in ) increase lipophilicity, favoring blood-brain barrier penetration. In contrast, hydrophilic groups like carboxylates (hypothetical target compound) or hydrochloride salts improve aqueous solubility.

- Metabolic Stability : Ester groups (e.g., isopropyl carboxylate) may undergo hydrolysis in vivo, impacting drug half-life. For example, procarbazine’s hydrazine group is metabolized to reactive azo intermediates , whereas Boc-protected piperazines resist degradation until deprotected .

Pharmaceutical Applications :

- PARP Inhibitors : Cyclopropylcarbonyl derivatives () demonstrate targeted enzyme inhibition, critical in cancer therapy.

- Neuroactive Agents : Chlorophenyl and pyridinyl derivatives () interact with serotonin or dopamine receptors.

Safety Considerations :

- Piperazine salts generally exhibit low acute toxicity but may require precautions against inhalation or skin contact (e.g., 1-(4-chlorophenyl)piperazine ).

- Procarbazine highlights the importance of metabolic activation in toxicity, necessitating careful structural design to avoid unintended byproducts .

Research Findings and Trends

- Synthetic Utility : Piperazine carboxylates (e.g., benzyl or tert-butyl) are pivotal in multistep syntheses, enabling modular drug design .

- Emerging Derivatives: Novel sulfonyl () and imidazolyl () piperazines are under investigation for kinase and protease inhibition.

- Safety Optimization : Recent studies focus on reducing metabolic activation risks by replacing hydrazine or azo moieties with stable esters or amides .

Biological Activity

Isopropyl 1-piperazinecarboxylate hydrochloride is a compound that has garnered attention in various fields of biological and medicinal chemistry. Its unique structure allows it to interact with multiple biological targets, making it a valuable subject for research into its biological activity, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its diverse biological activities. The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with cellular targets.

The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. It can function as an inhibitor or modulator of these targets:

- Enzyme Inhibition : The compound may bind to the active sites of certain enzymes, preventing substrate access and inhibiting enzymatic activity.

- Receptor Modulation : It can interact with cell surface receptors, altering their activity and influencing cellular signaling pathways.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies suggest that compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential use in treating infections.

- Neuroactive Properties : The compound may influence neurotransmitter systems, which could be relevant for developing treatments for neurological disorders.

- Enzyme Inhibition : It has been used in studies focusing on enzyme inhibitors, particularly in the context of bacterial type III secretion systems .

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound. Here are some notable findings:

- Inhibition Studies : In a screening assay for type III secretion system inhibitors, compounds similar to this compound were tested against pathogenic bacteria. Results indicated significant inhibition at micromolar concentrations .

- Antidepressant Activity : Compounds structurally related to this compound have shown potential antidepressant properties due to their ability to modulate serotonin receptors.

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes and purification methods for Isopropyl 1-piperazinecarboxylate hydrochloride?

Methodological Answer:

The synthesis typically involves coupling 1-piperazinecarboxylic acid with isopropyl chloroformate in anhydrous conditions, followed by hydrochloride salt formation. Key steps include:

- Reaction Optimization : Use inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the chloroformate intermediate .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) removes unreacted starting materials. Final recrystallization in ethanol/water yields high-purity crystals .

- Characterization : Confirm structure via H/C NMR (peaks at δ 1.2–1.4 ppm for isopropyl CH and δ 4.9–5.1 ppm for the carbamate group) and HPLC (≥98% purity) .

Basic: How can researchers characterize the physicochemical properties of this compound?

Methodological Answer:

Critical characterization techniques include:

- Solubility Profiling : Test in aqueous buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol). The compound is hygroscopic and shows pH-dependent solubility, with optimal stability in neutral conditions .

- Thermal Analysis : Differential scanning calorimetry (DSC) reveals a melting point of ~200–205°C (decomposition observed above 210°C) .

- Spectroscopic Validation : FT-IR confirms the carbamate C=O stretch at ~1680–1700 cm and NH vibrations at 2500–2700 cm .

Basic: What are the storage and handling protocols to ensure compound stability?

Methodological Answer:

- Storage : Store in airtight containers at 2–8°C with desiccants to prevent hygroscopic degradation. Avoid exposure to light or humidity, which accelerates hydrolysis of the carbamate group .

- Handling : Use PPE (gloves, lab coat) and work in a fume hood. Static discharge risks during transfer necessitate grounded equipment .

Advanced: How can researchers resolve contradictions in NMR data for synthesized batches?

Methodological Answer:

Contradictions often arise from:

- Solvent Artifacts : Residual DMSO in H NMR may obscure peaks. Lyophilize samples before analysis .

- Tautomeric Impurities : Piperazine ring protonation states (mono- vs. di-hydrochloride) shift NH peaks. Adjust sample pH with NaOH/HCl and re-acquire spectra .

- Byproduct Identification : Use LC-MS to detect acylated side products (e.g., from incomplete chloroformate coupling) and optimize reaction stoichiometry .

Advanced: What strategies improve yield in multi-step syntheses of this compound?

Methodological Answer:

- Step Efficiency : Monitor coupling reactions via TLC (R = 0.3 in ethyl acetate/hexane 3:7). Quench unreacted chloroformate with ice-cold water to minimize side reactions .

- Salt Formation Control : Precipitate the hydrochloride salt in cold diethyl ether to avoid co-precipitating neutral piperazine byproducts .

- Scale-Up Adjustments : Replace column chromatography with fractional crystallization for batches >10 g, reducing solvent waste .

Advanced: How does structural modification of the isopropyl group affect biological activity?

Methodological Answer:

- Steric Effects : Bulkier substituents (e.g., tert-butyl) reduce receptor binding affinity due to steric hindrance, as shown in serotonin receptor assays .

- Electron-Withdrawing Groups : Fluorinated analogs exhibit enhanced metabolic stability but lower solubility, requiring formulation adjustments .

- Comparative Studies : Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins like CYP450 enzymes .

Advanced: How can stability studies in biorelevant media guide experimental design?

Methodological Answer:

- Simulated Gastric Fluid (SGF) : Incubate at 37°C in 0.1N HCl (pH 1.2) for 24 hours. LC-MS analysis shows <5% degradation, confirming oral administration feasibility .

- Plasma Stability : Incubate with human plasma (37°C, 1 hour). Precipitation with acetonitrile and centrifugation followed by HPLC quantifies intact compound (>90% stability) .

- Oxidative Stress Tests : Expose to 3% HO for 6 hours. Degradation products (e.g., piperazine-N-oxide) are identified via high-resolution MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.